molecular formula C5H7N3O B8777305 5-Formamido-1-methylpyrazole

5-Formamido-1-methylpyrazole

Cat. No.: B8777305
M. Wt: 125.13 g/mol
InChI Key: CUHWSTDKNWOEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formamido-1-methylpyrazole is a pyrazole derivative characterized by a formamido (-NHCHO) group at the 5-position and a methyl (-CH₃) group at the 1-position of the pyrazole ring. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The methyl group at the 1-position contributes to steric effects and electronic modulation of the ring.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N-(2-methylpyrazol-3-yl)formamide

InChI

InChI=1S/C5H7N3O/c1-8-5(6-4-9)2-3-7-8/h2-4H,1H3,(H,6,9)

InChI Key

CUHWSTDKNWOEFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent and Core Structure Comparison

Compound Name/Identifier Position 1 Substituent Position 5 Substituent Core Structure
This compound Methyl (-CH₃) Formamido (-NHCHO) Pyrazole (unsaturated)
Molecules (2014) derivatives [1–11] Carboximidamide (-C(=NH)NH₂) Aryl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl) 4,5-Dihydropyrazole (partially saturated)

Key Observations :

  • Core Saturation : this compound features a fully unsaturated pyrazole ring, whereas the Molecules derivatives are 4,5-dihydropyrazoles, introducing conformational flexibility but reduced aromatic stability.
  • Substituent Chemistry : The formamido group at position 5 in the target compound contrasts with the aryl substituents (e.g., methoxy, chloro, bromophenyl) in the Molecules derivatives. Formamido’s polarity may enhance aqueous solubility compared to lipophilic aryl groups.

Functional and Reactivity Differences

  • Electronic Effects : The electron-withdrawing formamido group in this compound may deactivate the pyrazole ring toward electrophilic substitution, whereas electron-donating groups (e.g., methoxy in Compound 1 ) in the Molecules derivatives could enhance reactivity at specific positions.
  • Biological Activity : The Molecules derivatives were synthesized for antimicrobial screening, with substituents like 4-chlorophenyl (Compound 3) and 3-nitrophenyl (Compound 9) showing enhanced activity due to lipophilicity and electron-withdrawing effects . In contrast, the formamido group in this compound may favor target interactions via hydrogen bonding, though specific biological data are unavailable.
  • Synthetic Accessibility: The carboximidamide group in the Molecules derivatives requires multistep synthesis (e.g., condensation with amidines), while this compound could be synthesized via formylation of a 5-amino-1-methylpyrazole precursor.

Physicochemical Properties

  • Solubility : The polar formamido group likely increases water solubility compared to the aryl-substituted dihydropyrazoles, which prioritize membrane permeability.
  • Stability : The unsaturated pyrazole core in this compound may confer greater thermal and oxidative stability than the dihydro analogs.

Research Findings and Gaps

  • The Molecules study highlights the role of substituent variation in modulating bioactivity, with halogenated aryl groups (e.g., 4-bromophenyl in Compound 10) showing potent antimicrobial effects .
  • Theoretical studies suggest that formamido-containing pyrazoles could act as protease inhibitors due to hydrogen-bonding interactions, but experimental validation is lacking.
  • A critical gap remains in the comparative pharmacokinetic and toxicity profiles of formamido-pyrazoles versus carboximidamide or aryl-substituted analogs.

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